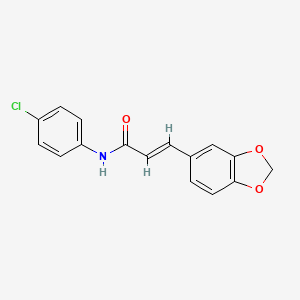

![molecular formula C13H10N4OS B5551650 3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of "3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide" involves several steps, starting from 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones. These compounds are reacted with chloroacetonitrile or chloroacetamide to furnish 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles and 2-carboxamide analogs, respectively. Further reactions with a variety of reagents, including formamide and carbon disulfide, lead to the formation of new pyridothienopyrimidines and related fused tetracyclic systems (Abdel-rahman et al., 2003).

Molecular Structure Analysis

The molecular structure of "3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide" and its derivatives has been analyzed through various techniques, including NMR spectroscopy and X-ray structural analysis. These analyses have shown that the molecules of the compounds obtained have a linear, double folded stereo structure, indicating the complexity and specificity of the molecular interactions within these compounds (Vasilin et al., 2014).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactivities, including reactions with nucleophilic and electrophilic reagents to obtain new functionalized derivatives. These reactions highlight the compound's potential in synthesizing diverse chemical entities with various biological activities. Its reactivity with chloroacetyl chloride, leading to the formation of 3-(chloroacetylamino)thieno[2,3-b]pyridine-2carboxamides, is one example of its versatile chemical properties (Lukina et al., 2017).

科学的研究の応用

Synthesis and Biological Activity

Antiproliferative Compounds : A study by van Rensburg et al. (2017) highlights the antiproliferative properties of 2-arylcarboxamide-thieno[2,3-b]pyridines, demonstrating their activity against the phospholipase C enzyme. The research indicates that modifications at certain positions on the molecule can lead to compounds with enhanced activity (van Rensburg et al., 2017).

Synthetic Approaches : El-Meligie et al. (2020) discuss versatile synthetic approaches for creating thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives from 3-amino-4-cyano-2-thiophenecarboxamides, contributing to the diversity of potentially biologically active compounds (El-Meligie et al., 2020).

Heterocyclic Studies : Research by Clark and Hitiris (1984) on thieno[2,3-d:4,5-d′]dipyrimidines and their derivatives opens avenues for developing new heterocyclic compounds with potential for further biological evaluation (Clark & Hitiris, 1984).

Polycyclic Compounds : Dotsenko et al. (2021) explored the synthesis of new polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragments, highlighting the potential for creating compounds with unique optical properties, such as pronounced UV fluorescence (Dotsenko et al., 2021).

Functionalized Thieno[2,3-b]pyridines : Lukina et al. (2017) reported on the synthesis of new functionalized thieno[2,3-b]pyridines, providing a foundation for the development of novel compounds with varied biological activities (Lukina et al., 2017).

作用機序

While the specific mechanism of action of 3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is not mentioned in the available resources, compounds with a similar thieno[2,3-b]pyridine core have been found to exhibit various biological activities. For example, 3,6-diaminothieno[2,3-b]pyridines have been identified as selective inhibitors of the plasmodial glycogen synthase kinase-3 .

特性

IUPAC Name |

3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c14-10-8-1-2-9(7-3-5-16-6-4-7)17-13(8)19-11(10)12(15)18/h1-6H,14H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEQRBSKJSYAQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-(pyridin-4-YL)thieno[2,3-B]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-8-[(4-methyl-1-piperazinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551567.png)

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![N-[4-(benzyloxy)phenyl]isonicotinamide](/img/structure/B5551626.png)

![2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B5551642.png)